Cas no 2757925-61-2 (2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide)

2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- EN300-37104491
- 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide
- 2757925-61-2
-
- インチ: 1S/C9H11N3O2S/c10-15(13,14)6-5-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H2,10,13,14)
- InChIKey: ZIQKSBBYVUSFMI-UHFFFAOYSA-N
- ほほえんだ: S(CCN1C=NC2C=CC=CC1=2)(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 225.05719778g/mol
- どういたいしつりょう: 225.05719778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37104491-0.25g |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |
2757925-61-2 | 0.25g |
$708.0 | 2023-07-06 | ||
Enamine | EN300-37104491-0.1g |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |
2757925-61-2 | 0.1g |
$678.0 | 2023-07-06 | ||
Enamine | EN300-37104491-0.5g |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |
2757925-61-2 | 0.5g |
$739.0 | 2023-07-06 | ||
Enamine | EN300-37104491-1.0g |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |
2757925-61-2 | 1.0g |
$770.0 | 2023-07-06 | ||
Enamine | EN300-37104491-5.0g |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |
2757925-61-2 | 5.0g |
$2235.0 | 2023-07-06 | ||
Enamine | EN300-37104491-0.05g |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |
2757925-61-2 | 0.05g |
$647.0 | 2023-07-06 | ||
Enamine | EN300-37104491-10.0g |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |
2757925-61-2 | 10.0g |
$3315.0 | 2023-07-06 | ||
Enamine | EN300-37104491-2.5g |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide |
2757925-61-2 | 2.5g |
$1509.0 | 2023-07-06 |
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamideに関する追加情報
2-(1H-1,3-Benzodiazol-1-yl)ethane-1-sulfonamide (CAS No. 2757925-61-2): A Comprehensive Overview
2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide (CAS No. 2757925-61-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.
The chemical structure of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide is noteworthy for its combination of a benzodiazole moiety and a sulfonamide group. The benzodiazole ring is a well-known pharmacophore that is widely used in the development of drugs targeting the central nervous system (CNS). The sulfonamide group, on the other hand, is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The combination of these two functional groups in a single molecule suggests that 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide may exhibit a broad spectrum of biological activities.
Recent research studies have focused on the synthesis and characterization of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide. One notable method involves the reaction of 2-chloroethyl sulfonamide with 1H-benzodiazole under mild conditions. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production. The synthesized compound has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
The biological properties of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide have been extensively investigated. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
In the context of pharmacological applications, 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide has shown promise in the treatment of neurodegenerative disorders. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing neuronal cell death and improving cognitive function in animal models of Alzheimer's disease and Parkinson's disease. These findings suggest that 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide may be a valuable candidate for further development as a therapeutic agent for neurodegenerative conditions.
Beyond its potential in neurodegenerative disorders, 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide has also been explored for its antimicrobial properties. In vitro studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a potential candidate for the development of new antibiotics to combat multidrug-resistant bacterial infections.
The safety profile of 2-(1H-1,3-benzodiazol-1-yl)ethane-1-sulfonamide has also been evaluated in preclinical studies. Toxicity assessments have shown that this compound has a favorable safety profile with low cytotoxicity at therapeutic concentrations. However, further studies are needed to fully understand its long-term safety and potential side effects.
In conclusion, 2-(1H-1,3-benzodiazol-1-y)lethanelsulfonamide (CAS No. 2757925l6)lis a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure combines the benefits of benzodiazole and sulfonamide moieties, making it an attractive candidate for further research and development in medicinal chemistry and pharmacology. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound may play a significant role in addressing unmet medical needs in various disease areas.
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